molecular formula C25H25N3O4S2 B2370660 4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 501351-65-1

4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2370660
CAS RN: 501351-65-1
M. Wt: 495.61
InChI Key: BIWOOYFPCVUCSN-UHFFFAOYSA-N
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Description

The compound “4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzyl group, an ethylsulfamoyl group, a benzothiazole group, and an amide group .

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis and Antimicrobial Activities : A study by Patel et al. (2009) described the synthesis of benzothiazole compounds, including structures similar to the specified compound, which were screened for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
  • Antibacterial and Antifungal Activities : Bhusari et al. (2008) synthesized sulphonamide derivatives with a benzothiazole nucleus and evaluated them for their antibacterial and antifungal activities, showing significant activity against various microbial strains (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).

Pharmacological Screening

  • Carbonic Anhydrase Inhibition : A research by Ulus et al. (2016) involved the synthesis of acridine-acetazolamide conjugates, which were investigated as inhibitors of carbonic anhydrases. This study indicates the potential pharmacological applications of similar benzamide compounds (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Anticancer Research

  • Pro-Apoptotic Activity : Yılmaz et al. (2015) synthesized indapamide derivatives, including benzamide structures, and evaluated them for their proapoptotic activity on cancer cell lines, demonstrating anticancer potentials (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Antimicrobial Efficacy

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-3-28(17-18-9-6-5-7-10-18)34(30,31)20-15-13-19(14-16-20)24(29)27-25-26-23-21(32-4-2)11-8-12-22(23)33-25/h5-16H,3-4,17H2,1-2H3,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWOOYFPCVUCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

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